molecular formula C10H7Cl5O2 B1200179 Plifenate CAS No. 21757-82-4

Plifenate

Cat. No. B1200179
CAS RN: 21757-82-4
M. Wt: 336.4 g/mol
InChI Key: FSGNOVKGEXRRHD-UHFFFAOYSA-N
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Description

The synthesis and analysis of polymeric materials, including polylactic acid (PLA) and poly(lactide-co-glycolide) (PLGA), have been extensively researched due to their biocompatibility, biodegradability, and potential for various applications in biomedical and environmental fields. These polymers offer a sustainable alternative to conventional petrochemical-based materials, aligning with the growing demand for environmentally friendly solutions.

Synthesis Analysis

PLGA nanoparticles can be synthesized with controlled physical characteristics (size, distribution, morphology) by manipulating the synthesis method parameters, offering extensive applications in drug delivery and tissue engineering (Astete & Sabliov, 2006). Similarly, PLA synthesis through polycondensation and ring-opening polymerization allows for modifications that enhance its application scope, including drug delivery systems and packaging materials (Cheng et al., 2009).

Molecular Structure Analysis

PLA exists as a polymeric helix with an orthorhombic unit cell, where its tensile properties and crystallinity significantly influence its applications in various domains (Garlotta, 2001). The molecular structure of PLA and its copolymers plays a critical role in determining its mechanical, chemical, and physical properties, guiding the development of PLA-based products for specific applications.

Chemical Reactions and Properties

The chemical reactions involved in PLA and PLGA synthesis and the properties of these materials are critical for their functionality. For instance, the biodegradation process of PLA involves hydrolysis, which breaks down the polymer into lactic acid, a naturally occurring molecule in the human body, making PLA ideal for biomedical applications (Murariu & Dubois, 2016).

Physical Properties Analysis

PLA's physical properties, such as thermal degradation, processability, degradation rate, and crystallinity, are influenced by its mechanical and physical characteristics. These properties are pivotal for its stability and suitability in applications ranging from medical devices to eco-friendly packaging (Farah, Anderson, & Langer, 2016).

Chemical Properties Analysis

The chemical properties of PLA and PLGA, including their reactivity, compatibility with other materials, and environmental degradation profiles, are extensively studied to optimize their use in targeted applications. The understanding of these properties enables the engineering of PLA and PLGA for specific functions, enhancing their effectiveness and sustainability (Auras, Lim, Selke, & Tsuji, 2010).

Safety and Hazards

Plifenate is considered hazardous to the aquatic environment . It is a poison by inhalation and is moderately toxic by ingestion and skin contact . When heated to decomposition, it emits toxic vapors of chlorine .

properties

IUPAC Name

[2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl5O2/c1-5(16)17-9(10(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGNOVKGEXRRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865012
Record name 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate

CAS RN

21757-82-4
Record name (±)-Acetofenate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penfenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-α-(trichloromethyl)benzyl acetate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENFENATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

134 g (1 mole) of aluminum chloride are added, while stirring, to 500 ml (4.4 moles) of o-dichlorobenzene, the excess of which simultaneously serves as the solvent. The mixture is cooled to 0° C and 147.5 g (1 mole) of anhydrous chloral are added dropwise at 0° to 5° C. The mixture is allowed to react further at 0° to 5° C for 6 hours and 78 g (1 mole) of acetyl chloride (or 102 g, 1 mole of acetic anhydride) are then added dropwise at 0° to 8° C. The batch is then poured in portions into a suspension of 322 g (1 mole) of sodium sulfate ·10 H2O in o-dichlorobenzene and the temperature is kept at about 20° C by cooling. The salts which have precipitated out are filtered off and washed twice with 300 ml of o-dichlorobenzene and the solvent is stripped off at 100° C in a rotary evaporator. 100 ml of isopropanol are added to the residue and the mixture is left to crystallize out at 0° C. The crystals are filtered off, washed with a little cold isopropanol and dried in a vacuum desiccator. 309 g (92% of theory) of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate with a melting point of 85°-86° C are obtained.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
147.5 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three
Quantity
102 g
Type
reactant
Reaction Step Three
Quantity
322 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Plifenate based on the provided research papers?

A1: Plifenate is primarily researched as an insecticide, specifically targeting mosquitos and head lice. [, , , ]

Q2: Has resistance to Plifenate been observed in insect populations?

A2: Yes, while one study suggested that Culex pipiens pallens/quinquefasciatus mosquitoes exhibited relatively low resistance to Plifenate [], another study found that it had the lowest resistance level amongst the tested insecticides in Culex pipiens pallens mosquitos. [] This suggests that resistance mechanisms might be developing, though further investigation is needed.

Q3: Are there any alternative insecticides to Plifenate mentioned in the research?

A3: Yes, the research papers mention several alternative insecticides, including:

  • For mosquito control: Dichlorvos, permethrin, deltamethrin, fenobucarb [, ]
  • For head lice control: Malathion, jodfenphos, propoxur, carbaryl, permethrin []

Q4: How is Plifenate incorporated into materials for practical applications?

A4: One study describes a method for creating mosquito-repelling yarn. [] Plifenate (2-7% by weight) is incorporated into the core of the yarn, composed of polyethylene (PE) or polypropylene (PP), which is then sheathed with a linear polymer like polyethylene terephthalate (PET). This method highlights the potential for using Plifenate in material design for insect control.

Q5: What type of study was commonly used to assess the efficacy of Plifenate against insects?

A5: The research primarily employed bioassays, specifically the immersion method and slide-dip test, to determine the lethal concentration (LC50) of Plifenate against mosquito larvae and head lice. [, , ] These methods provide insights into the insecticidal potency of Plifenate.

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